molecular formula C25H29ClN4O3S B3877694 [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate

Cat. No.: B3877694
M. Wt: 501.0 g/mol
InChI Key: OONVFLYVBLMCJW-OGLMXYFKSA-N
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Description

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hexoxyphenyl group, a dioxopyrrolidinyl moiety, and a chlorophenyl ethylideneamino carbamimidothioate group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate typically involves multiple steps, starting with the preparation of the key intermediates. The hexoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, while the dioxopyrrolidinyl moiety can be synthesized via a cyclization reaction involving appropriate precursors. The final step involves the condensation of the chlorophenyl ethylideneamino carbamimidothioate group with the previously synthesized intermediates under controlled conditions, such as refluxing in an appropriate solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications .

Medicine

In medicine, [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate is explored for its potential pharmacological properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases. Its unique structure may offer advantages over existing drugs in terms of specificity and potency .

Industry

In industrial applications, this compound is used in the development of advanced materials and coatings. Its chemical properties make it suitable for use in high-performance polymers and as a component in specialty chemicals .

Mechanism of Action

The mechanism of action of [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N’-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and specificity .

Properties

IUPAC Name

[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN4O3S/c1-3-4-5-6-15-33-21-13-11-20(12-14-21)30-23(31)16-22(24(30)32)34-25(27)29-28-17(2)18-7-9-19(26)10-8-18/h7-14,22H,3-6,15-16H2,1-2H3,(H2,27,29)/b28-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONVFLYVBLMCJW-OGLMXYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NN=C(C)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)S/C(=N/N=C(\C)/C3=CC=C(C=C3)Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Reactant of Route 2
Reactant of Route 2
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Reactant of Route 3
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Reactant of Route 4
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Reactant of Route 5
Reactant of Route 5
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate
Reactant of Route 6
[1-(4-hexoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N'-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamimidothioate

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